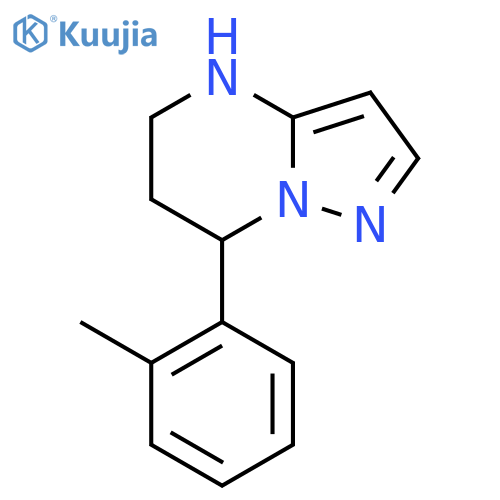Cas no 1694822-80-4 (7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

1694822-80-4 structure
商品名:7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- EN300-1119224
- 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 1694822-80-4
-
- インチ: 1S/C13H15N3/c1-10-4-2-3-5-11(10)12-6-8-14-13-7-9-15-16(12)13/h2-5,7,9,12,14H,6,8H2,1H3
- InChIKey: DJSJBKROBWPKHR-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC=N1)NCCC2C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 213.126597491g/mol
- どういたいしつりょう: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119224-5.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1119224-0.05g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1119224-0.1g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1119224-10.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1119224-0.5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1119224-5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1119224-10g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1119224-1.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1119224-2.5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1119224-0.25g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.25g |
$774.0 | 2023-10-27 |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1694822-80-4 (7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
